REACTION_CXSMILES
|
Cl[O-].[Na+].[OH:4][C:5]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:6]=1[C:7]([O:9]C)=[O:8].[Na+].[I-:17].[OH-].[Na+].[Na+].[Cl-]>CO.O.C(Cl)Cl>[OH:4][C:5]1[C:14]([CH3:15])=[CH:13][C:12]([I:17])=[CH:11][C:6]=1[C:7]([OH:9])=[O:8] |f:0.1,3.4,5.6,7.8|
|
Name
|
|
Quantity
|
14.9 mL
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)OC)C=CC=C1C
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
[Na+].[I-]
|
Name
|
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred for 30 min at −5° C. and 5 days at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
is extracted twice with DCM
|
Type
|
FILTRATION
|
Details
|
The combined organic extracts are filtered
|
Type
|
CUSTOM
|
Details
|
The product is further reacted without any more purification
|
Reaction Time |
5 d |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C(=O)O)C=C(C=C1C)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |